Lenalidomide impurity 1

Description

Properties

IUPAC Name |

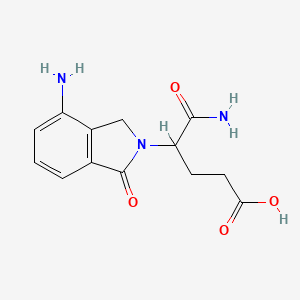

5-amino-4-(7-amino-3-oxo-1H-isoindol-2-yl)-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O4/c14-9-3-1-2-7-8(9)6-16(13(7)20)10(12(15)19)4-5-11(17)18/h1-3,10H,4-6,14H2,(H2,15,19)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USYWQLIFELNXTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC=C2N)C(=O)N1C(CCC(=O)O)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2197414-57-4 | |

| Record name | 5-Amino-4-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2197414574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-AMINO-4-(4-AMINO-1-OXOISOINDOLIN-2-YL)-5-OXOPENTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AQ2BW828Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling Lenalidomide Impurity 1: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Impurity Profiling in Lenalidomide Therapy

Lenalidomide, a potent immunomodulatory agent, is a cornerstone in the treatment of multiple myeloma and other hematological malignancies.[1][2] Its therapeutic efficacy is intrinsically linked to its well-defined chemical structure and purity. The manufacturing process and subsequent storage of any active pharmaceutical ingredient (API) can, however, lead to the formation of impurities. These impurities, even in trace amounts, can potentially impact the safety, efficacy, and stability of the final drug product. Therefore, rigorous identification, characterization, and control of impurities are mandated by regulatory bodies and are of paramount importance in drug development and quality control.

This technical guide provides an in-depth exploration of a key related substance, Lenalidomide Impurity 1. As a known degradation product, understanding its chemical identity, formation, and analytical determination is crucial for ensuring the quality and safety of Lenalidomide-based therapies.[3]

Part 1: Core Chemical Identity of this compound

This compound is chemically identified as 5-amino-4-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoic acid .[1][3][4][5] This designation provides a precise and unambiguous description of its molecular architecture.

Key Physicochemical Properties

A foundational understanding of an impurity begins with its fundamental physicochemical characteristics. The table below summarizes the core properties of this compound.

| Property | Value | Source(s) |

| IUPAC Name | 5-amino-4-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoic acid | [3][4] |

| CAS Number | 2197414-57-4 | [1][3][4] |

| Molecular Formula | C13H15N3O4 | [4][6] |

| Molecular Weight | 277.28 g/mol | [3][4][6] |

Structural Elucidation: A Visual Representation

The chemical structure of this compound is pivotal to understanding its properties and potential interactions. The following diagram, generated using the DOT language, illustrates the precise arrangement of atoms and functional groups.

Caption: Chemical structure of this compound.

Part 2: Formation Pathways and Mechanistic Insights

This compound is recognized as a degradation product, suggesting its formation arises from the chemical instability of the parent Lenalidomide molecule under certain conditions. The structure of the impurity, featuring a hydrolyzed piperidine-2,6-dione ring opened to a pentanoic acid derivative, points towards a hydrolytic degradation pathway.

Proposed Formation Mechanism: Hydrolysis of the Glutarimide Ring

The core mechanism likely involves the nucleophilic attack of water on one of the carbonyl groups of the glutarimide ring in Lenalidomide. This process is often catalyzed by acidic or basic conditions.

Caption: Proposed hydrolytic degradation pathway of Lenalidomide to Impurity 1.

Expertise & Experience: The susceptibility of the imide functional groups in the glutarimide ring of Lenalidomide to hydrolysis is a known chemical liability. This understanding guides the experimental design for forced degradation studies, where conditions such as pH, temperature, and humidity are varied to intentionally generate and identify potential degradation products like Impurity 1. This proactive approach is essential for developing stable formulations and establishing appropriate storage conditions.

Part 3: Analytical Methodologies for Identification and Quantification

The detection and quantification of this compound require sensitive and specific analytical methods to ensure the quality of the drug substance and product. High-Performance Liquid Chromatography (HPLC) is the most common and robust technique employed for this purpose.

Experimental Protocol: Reverse-Phase HPLC Method

The following protocol outlines a typical reverse-phase HPLC method for the separation and quantification of Lenalidomide and its related substances, including Impurity 1.

Trustworthiness: This protocol is designed as a self-validating system. The inclusion of a system suitability test ensures that the chromatographic system is performing adequately on the day of analysis. The specificity is demonstrated by the ability of the method to separate the impurity from the main component and other potential impurities.

Step-by-Step Methodology:

-

Preparation of Solutions:

-

Mobile Phase A: Prepare a solution of 0.1% phosphoric acid in water. Filter and degas.

-

Mobile Phase B: Acetonitrile.

-

Diluent: A mixture of water and acetonitrile (e.g., 50:50 v/v).

-

Standard Solution: Accurately weigh and dissolve a reference standard of this compound in the diluent to a known concentration (e.g., 1 µg/mL).

-

Sample Solution: Accurately weigh and dissolve the Lenalidomide drug substance or product in the diluent to a known concentration (e.g., 1 mg/mL).

-

-

Chromatographic Conditions:

-

Column: C18, 250 mm x 4.6 mm, 5 µm (or equivalent).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 10 µL.

-

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 25 40 60 30 40 60 35 95 5 | 40 | 95 | 5 |

-

-

System Suitability:

-

Inject the standard solution multiple times (e.g., n=6).

-

The relative standard deviation (RSD) of the peak area for this compound should be not more than 2.0%.

-

The tailing factor for the impurity peak should be not more than 2.0.

-

-

Analysis:

-

Inject the diluent as a blank.

-

Inject the standard solution.

-

Inject the sample solution.

-

-

Calculation:

-

Identify the peak for this compound in the sample chromatogram by comparing its retention time with that of the standard.

-

Calculate the amount of Impurity 1 in the sample using the peak area response and the concentration of the standard.

-

Caption: General workflow for the HPLC analysis of this compound.

Authoritative Grounding & Comprehensive References: The principles of this HPLC method are grounded in established pharmacopeial guidelines for impurity testing, such as those from the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).[2] The use of reference standards is a critical component of these methods, ensuring the accuracy and traceability of the results.[3][5]

Conclusion

A thorough understanding of the chemical structure, formation pathways, and analytical control of this compound is indispensable for the development and manufacturing of high-quality, safe, and effective Lenalidomide drug products. This guide provides a comprehensive overview of these critical aspects, offering a foundation for researchers, scientists, and drug development professionals to ensure the integrity of this vital therapeutic agent. The continuous monitoring and control of such impurities are central to upholding the rigorous standards of the pharmaceutical industry and safeguarding patient health.

References

-

Veeprho. This compound | CAS 2197414-57-4. [Link]

-

ResearchGate. Chemical structures of lenalidomide and its impurity. [Link]

-

Cleanchem. This compound | CAS No: 2197414-57-4. [Link]

-

SynThink Research Chemicals. Lenalidomide EP Impurities & USP Related Compounds. [Link]

Sources

An In-depth Technical Guide to Lenalidomide Impurity 1 (CAS 2197414-57-4)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Criticality of Impurity Profiling in Modern Pharmaceuticals

In the landscape of potent, targeted therapies, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric but a cornerstone of safety and efficacy. Lenalidomide, a cornerstone in the treatment of multiple myeloma and other hematologic malignancies, exemplifies this principle.[1][2] Its complex mechanism of action, involving the modulation of the immune system and anti-angiogenic properties, necessitates stringent control over any related substances that may arise during its synthesis, storage, or formulation.[3][4] This guide provides a detailed technical overview of a key degradation product: Lenalidomide Impurity 1, identified by the CAS number 2197414-57-4. Understanding the nature, formation, and analytical control of this impurity is paramount for any professional involved in the development, manufacturing, and regulatory submission of Lenalidomide-based therapeutics.

Section 1: Chemical Identity and Physicochemical Properties

This compound is chemically identified as 5-Amino-4-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoic acid .[2][3][5] It is recognized as a degradation product of Lenalidomide, indicating its potential to form under various stress conditions.[3]

| Property | Value | Source |

| CAS Number | 2197414-57-4 | [2][3][5] |

| IUPAC Name | 5-Amino-4-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoic acid | [2][3][5] |

| Molecular Formula | C13H15N3O4 | [3][5] |

| Molecular Weight | 277.28 g/mol | [5] |

| Appearance | Off-white solid |

Section 2: Formation and Synthetic Pathways

This compound is primarily formed as a degradation product of the Lenalidomide molecule. Forced degradation studies have indicated that its formation is likely under hydrolytic and photolytic stress conditions. The core mechanism involves the hydrolytic opening of the glutarimide ring of the Lenalidomide molecule.

Caption: Formation of this compound via degradation.

While primarily a degradation product, reference standards of this compound can be synthesized for analytical purposes. The synthesis typically involves a multi-step process commencing from alpha-aminoglutarimide hydrochloride and methyl 2-bromomethyl-3-nitrobenzoate, which includes coupling and reduction steps.[3]

Section 3: Analytical Methodologies for Identification and Quantification

The accurate detection and quantification of this compound are crucial for ensuring the quality and safety of Lenalidomide drug products. High-Performance Liquid Chromatography (HPLC) is the most common and robust analytical technique employed for this purpose.

Recommended HPLC Method

A stability-indicating Reverse-Phase HPLC (RP-HPLC) method is recommended for the separation and quantification of this compound from the parent API and other related substances.

| Parameter | Recommended Condition |

| Column | Inertsil ODS-3V (150 x 4.6 mm, 3µm) or equivalent C18 column |

| Mobile Phase A | pH 3.0 Phosphate Buffer |

| Mobile Phase B | Acetonitrile:Water (90:10 v/v) |

| Gradient | A gradient program should be optimized to ensure resolution between Lenalidomide and all impurities. |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 210 nm |

| Injection Volume | 20 µL |

| Column Temperature | 40°C |

Note: This method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.[6]

Sample Preparation

A standardized procedure for sample preparation is essential for reproducible results.

For Drug Substance:

-

Accurately weigh a suitable amount of the Lenalidomide drug substance.

-

Dissolve in a suitable diluent (e.g., a mixture of mobile phases A and B).

-

Sonicate to ensure complete dissolution.

-

Dilute to a final concentration appropriate for the validated linear range of the HPLC method.

For Drug Product (Capsules):

-

Empty and weigh the contents of a representative number of capsules.

-

Transfer an accurately weighed portion of the powder, equivalent to a specific amount of Lenalidomide, into a volumetric flask.

-

Add a suitable diluent and sonicate to facilitate extraction of the drug and impurity.

-

Dilute to volume with the diluent.

-

Centrifuge or filter the solution through a 0.45 µm filter to remove excipients before injection.

Sources

- 1. Lenalidomide Impurities | SynZeal [synzeal.com]

- 2. chemicea.com [chemicea.com]

- 3. benchchem.com [benchchem.com]

- 4. Biological Activity of Lenalidomide and Its Underlying Therapeutic Effects in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. sciensage.info [sciensage.info]

5-Amino-4-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoic acid properties

An In-depth Technical Guide to 5-Amino-4-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoic Acid and its Parent Compound, Pomalidomide

Introduction

This technical guide provides a comprehensive overview of 5-Amino-4-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoic acid, a key derivative and potential metabolite of Pomalidomide. Pomalidomide (marketed as Pomalyst®) is a third-generation immunomodulatory drug (IMiD), a class of agents descended from thalidomide.[1][2] It has demonstrated significant therapeutic efficacy in the treatment of relapsed and refractory multiple myeloma and AIDS-related Kaposi sarcoma.[3] Beyond its direct therapeutic use, pomalidomide has become an indispensable tool in modern drug discovery, particularly as a potent E3 ubiquitin ligase ligand for the development of Proteolysis Targeting Chimeras (PROTACs).[4][5]

The subject of this guide, 5-Amino-4-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoic acid, represents the hydrolyzed form of pomalidomide's glutarimide ring. Understanding its properties is crucial for researchers studying pomalidomide's stability, metabolism, and for those synthesizing pomalidomide-based molecules for targeted protein degradation. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on physicochemical properties, mechanism of action, analytical methodologies, and applications.

Physicochemical Properties

The fundamental characteristics of a compound dictate its behavior in biological and experimental systems. Below is a comparative summary of the physicochemical properties of 5-Amino-4-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoic acid and its parent compound, pomalidomide. The opening of the glutarimide ring to a carboxylic acid significantly alters properties such as molecular weight and polarity, which in turn affects solubility.

| Property | 5-Amino-4-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoic Acid | Pomalidomide |

| IUPAC Name | 5-amino-4-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoic acid | 4-amino-2-(2,6-dioxo-3-piperidinyl)-1H-isoindole-1,3-dione[6] |

| Synonyms | Lenalidomide Impurity 1[7] | CC-4047, Actimid, 3-amino Thalidomide[1][6] |

| Molecular Formula | C₁₃H₁₅N₃O₄[8][9] | C₁₃H₁₁N₃O₄[6][10] |

| Molecular Weight | 277.28 g/mol [8][9] | 273.24 g/mol [10] |

| Appearance | Off-White to Light Yellow Solid[8] | Solid yellow powder[10] |

| Solubility | Data not widely available; expected to have higher aqueous solubility than pomalidomide due to the carboxylic acid and primary amide moieties. | Sparingly soluble in aqueous buffers (~0.01 mg/mL).[10] Soluble in DMSO (~15 mg/mL) and DMF (~10 mg/mL).[6] |

| Stability | Formed via hydrolysis of pomalidomide's glutarimide ring.[11] | The imide moieties are susceptible to hydrolysis, especially at non-neutral pH.[11] Stable under recommended storage conditions (-20°C).[6][10] |

| XLogP3 | -0.9[9] | 0.2[10] |

| Topological Polar Surface Area (TPSA) | 127 Ų[9] | 110 Ų[10] |

Mechanism of Action: A Molecular Glue for Targeted Degradation

The biological activity of pomalidomide, which is largely retained by its derivatives that preserve the 4-amino-isoindolinone core, is centered on its function as a "molecular glue." It redirects the machinery of the cell's ubiquitin-proteasome system to eliminate specific proteins that are otherwise not targeted.[12][13]

Binding to Cereblon (CRBN)

Pomalidomide's primary molecular target is Cereblon (CRBN), a substrate receptor component of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[14][15][16] The glutarimide portion of pomalidomide fits into a specific hydrophobic pocket on CRBN.[13][17] This binding event is crucial and allosterically modifies the substrate-binding surface of CRBN.[12][15] Pomalidomide exhibits a higher binding affinity for CRBN compared to its predecessor, thalidomide.[14]

Neosubstrate Recruitment and Degradation

The pomalidomide-CRBN interaction creates a novel binding interface that selectively recruits "neosubstrates"—proteins not normally recognized by CRBN.[12] Key neosubstrates with therapeutic relevance in multiple myeloma include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[12][] Once the ternary complex (Neosubstrate-Pomalidomide-CRBN) is formed, the E3 ligase complex polyubiquitinates the neosubstrate, tagging it for destruction by the 26S proteasome.[4]

Downstream Therapeutic Effects

The degradation of Ikaros and Aiolos leads to a cascade of anti-cancer effects:

-

Direct Anti-proliferative Effects: Degradation of IKZF1/3 leads to the downregulation of critical myeloma survival factors, including Interferon Regulatory Factor 4 (IRF4) and c-Myc, resulting in cell cycle arrest and apoptosis of myeloma cells.[15][] Recent studies have also identified ARID2 as a pomalidomide-dependent neosubstrate, contributing to MYC downregulation and efficacy in lenalidomide-resistant contexts.[12][19]

-

Immunomodulatory Effects: The degradation of these transcription factors in T cells enhances immune function. It leads to increased production of Interleukin-2 (IL-2), a key cytokine for T cell and Natural Killer (NK) cell proliferation and activation, thereby boosting the body's anti-tumor immune response.[14][20]

-

Anti-Angiogenic Effects: Pomalidomide inhibits the formation of new blood vessels, a process critical for tumor growth and survival.[3][20]

Synthesis and Analytical Characterization

Synthesis and Formation

Pomalidomide is synthesized from derivatives of thalidomide.[21][22] 5-Amino-4-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoic acid is not typically a synthetic target but rather a product of pomalidomide degradation. The glutarimide ring in pomalidomide is susceptible to hydrolysis, which can occur under physiological conditions or during analytical sample preparation in non-pH-controlled aqueous environments.[11] This reaction opens the six-membered glutarimide ring to form the five-carbon pentanoic acid chain, yielding the titular compound.

Analytical Methods for Quantification

Accurate quantification of pomalidomide and its related substances is critical for pharmacokinetic studies, quality control, and formulation development. Liquid chromatography-based methods are predominantly used.[23]

| Method | Column | Mobile Phase | Detection | Linearity Range (in Human Plasma) | Reference |

| LC-MS/MS | XTerra RP C18 or equivalent | Gradient of Acetonitrile and Water/Formic Acid | ESI+, MRM | 0.1–400 ng/mL | [23] |

| HPLC-UV | C18 (e.g., 250 x 4.6 mm, 5 µm) | Acetonitrile and Phosphate Buffer | UV at 220 nm | 5-50 µg/mL (in solution) | [23][24] |

| HPTLC | RP-HPTLC plates | Ethanol-Water (75:25 v/v) | Densitometry at 372 nm | 20-1000 ng/band | [25][26] |

Protocol: General LC-MS/MS Quantification of Pomalidomide in Plasma [23]

-

Sample Preparation: To 25 µL of human plasma, add 75 µL of acetonitrile containing an internal standard (e.g., hesperetin) to precipitate proteins.

-

Centrifugation: Vortex the mixture for 30 seconds and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Injection: Transfer the supernatant to an autosampler vial and inject a small volume (e.g., 5-10 µL) onto the LC-MS/MS system.

-

Chromatography: Perform chromatographic separation on a C18 reverse-phase column with a gradient elution using a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Mass Spectrometry: Detect the analyte using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transition for pomalidomide (e.g., m/z 274.2 → 163.1).

-

Quantification: Construct a calibration curve using standards of known concentrations and determine the concentration of pomalidomide in the unknown samples by comparing peak area ratios to the internal standard.

Applications in Research and Drug Development

Core Component of PROTACs

The most significant application of pomalidomide and its derivatives in modern research is as an E3 ligase-recruiting moiety for PROTACs.[4] A PROTAC is a heterobifunctional molecule designed to bring a target Protein of Interest (POI) into proximity with an E3 ubiquitin ligase, leading to the POI's degradation.[4][27]

Pomalidomide's high affinity for CRBN makes it an ideal "handle" for this purpose.[5] Synthetic chemists attach a chemical linker to the pomalidomide core, typically at the 4-amino position or the phthalimide ring, which is then connected to a ligand that binds the target protein.[4][11] The resulting PROTAC hijacks the CRL4^CRBN^ complex to degrade proteins previously considered "undruggable."[28] Derivatives like Pomalidomide-PEG3-C2-NH2 are commercially available building blocks designed to facilitate this synthesis.[4][11]

Experimental Protocol: Western Blot for Protein Degradation

A fundamental assay to confirm the efficacy of a pomalidomide-based PROTAC is to measure the reduction in the target protein's cellular levels.

-

Cell Culture and Treatment:

-

Plate cells (e.g., a cancer cell line expressing the target protein) in a multi-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of the PROTAC compound in cell culture medium. Also include a vehicle control (e.g., DMSO) and a negative control (e.g., a PROTAC with an inactive E3 ligase ligand).

-

Treat the cells with the compounds for a specified time course (e.g., 4, 8, 16, 24 hours).

-

-

Cell Lysis:

-

Aspirate the medium and wash the cells with ice-cold Phosphate-Buffered Saline (PBS).

-

Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.

-

Incubate on ice for 15-30 minutes, then scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Collect the supernatant (total protein lysate).

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration for all samples with lysis buffer and add Laemmli sample buffer.

-

Denature the samples by heating at 95-100°C for 5-10 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

-

Antibody Incubation and Detection:

-

Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading across lanes.

-

Wash the membrane multiple times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

-

-

Analysis:

-

Quantify the band intensity for the target protein and the loading control in each lane.

-

Normalize the target protein signal to the loading control signal.

-

Calculate the percentage of protein remaining relative to the vehicle-treated control to determine the extent of degradation (Dmax) and plot the results to determine the DC₅₀ (concentration for 50% degradation).[27]

-

References

-

Wikipedia. Pomalidomide. [Link]

-

HealthTree for Myeloma. All About Pomalyst (Pomalidomide) for Multiple Myeloma. YouTube. [Link]

-

Patsnap Synapse. What is the mechanism of Pomalidomide? [Link]

-

Görgün, G., et al. (2015). Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma. British Journal of Haematology, 170(4), 460-471. [Link]

-

Lopez-Girona, A., et al. (2012). Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide. Leukemia, 26(11), 2326-2335. [Link]

-

ResearchGate. Examples of pomalidomide-based and structurally related protein degraders. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 22612831. [Link]

-

International Journal of Pharmaceutical Research and Applications. Analytical method development and validation for the test related substances of pomalidomide in pomalidomide capsules. [Link]

-

Ito, T., & Handa, H. (2022). Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders. Chemical Society Reviews, 51(14), 5969-5988. [Link]

-

Farnaby, W., et al. (2022). Proteolysis-targeting chimeras with reduced off-targets. Nature Communications, 13(1), 93. [Link]

-

Li, Z., et al. (2014). Sensitive Liquid Chromatography/mass Spectrometry Methods for Quantification of Pomalidomide in Mouse Plasma and Brain Tissue. Journal of Pharmaceutical and Biomedical Analysis, 98, 165-171. [Link]

-

Jagannath, S. (2014). Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or Pomalidomide. Journal of Cancer Science & Therapy, 6(8). [Link]

-

ResearchGate. Bioanalytical methods of pomalidomide quantitative determination. [Link]

-

KAIST Clinic. NMR-based Analysis of the Interaction between Pomalidomide and the C-terminal Domain of Cereblon. [Link]

-

U.S. Food and Drug Administration. (2012). Clinical Pharmacology and Biopharmaceutics Review: Pomalidomide. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 134780, Pomalidomide. [Link]

-

Al-Shehri, M. M., et al. (2023). Quantification of Pomalidomide Using Conventional and Eco-Friendly Stability-Indicating HPTLC Assays: A Contrast of Validation Parameters. ACS Omega, 8(33), 30129-30139. [Link]

-

ResearchGate. Binding of lenalidomide and pomalidomide to CRBN within the CRBN–DDB1... [Link]

-

Chen, N., et al. (2019). Synthesis and Anti-Tumor Effects of Novel Pomalidomide Derivatives Containing Urea Moieties. Molecules, 24(23), 4347. [Link]

-

ResearchGate. Isosteric analogs of lenalidomide and pomalidomide: Synthesis and biological activity. [Link]

-

da Silva, A. F., et al. (2021). Synthesis and pharmacological evaluation of pomalidomide derivatives useful for sickle cell disease treatment. Bioorganic Chemistry, 114, 105077. [Link]

-

ResearchGate. Synthetic routes available for the preparation of pomalidomide derivatives. [Link]

-

Einsele, H. (2014). Pomalidomide. Recent Results in Cancer Research, 201, 351-359. [Link]

-

Petz, L., et al. (2017). Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway. The FEBS Journal, 284(7), 1032-1051. [Link]

-

precisionFDA. 5-AMINO-4-(4-AMINO-1-OXOISOINDOLIN-2-YL)-5-OXOPENTANOIC ACID. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 58389139. [Link]

-

Rios-Tamayo, R., et al. (2017). Pomalidomide in the treatment of multiple myeloma: design, development and place in therapy. Drug Design, Development and Therapy, 11, 2465-2476. [Link]

-

Chanan-Khan, A. A., & Swaika, A. (2013). Pomalidomide: the new immunomodulatory agent for the treatment of multiple myeloma. Blood Cancer Journal, 3(9), e143. [Link]

-

Technology Networks. (2020). Insights Into Therapeutic Mechanisms of Cancer Drug Pomalidomide. [Link]

-

Rios-Tamayo, R., et al. (2017). Pomalidomide in the treatment of multiple myeloma: design, development and place in therapy. Drug Design, Development and Therapy, 11, 2465–2476. [Link]

Sources

- 1. Pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pomalidomide: the new immunomodulatory agent for the treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pomalidomide - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. GSRS [precision.fda.gov]

- 8. (S)-5-Amino-2-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoi… [cymitquimica.com]

- 9. 5-Amino-4-(4-amino-1-oxoisoindolin-2-YL)-5-oxopentanoic acid | C13H15N3O4 | CID 22612831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Pomalidomide | C13H11N3O4 | CID 134780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

- 13. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. dovepress.com [dovepress.com]

- 17. Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or Pomalidomide [pubs.sciepub.com]

- 19. Insights Into Therapeutic Mechanisms of Cancer Drug Pomalidomide | Technology Networks [technologynetworks.com]

- 20. What is the mechanism of Pomalidomide? [synapse.patsnap.com]

- 21. Synthesis and Anti-Tumor Effects of Novel Pomalidomide Derivatives Containing Urea Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. ijisrt.com [ijisrt.com]

- 25. researchgate.net [researchgate.net]

- 26. pubs.acs.org [pubs.acs.org]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]

Formation Mechanism of Lenalidomide Impurity 1

An In-Depth Technical Guide:

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction

Lenalidomide, a potent analogue of thalidomide, is a cornerstone in the treatment of multiple myeloma and certain myelodysplastic syndromes.[1][2] Its mechanism of action is multifaceted, involving immunomodulation, anti-angiogenesis, and direct anti-tumor effects.[2][3] As with any active pharmaceutical ingredient (API), ensuring the purity and stability of Lenalidomide is paramount to its safety and efficacy. The control of impurities, which can arise during synthesis or degradation, is a critical aspect of pharmaceutical development and manufacturing, mandated by regulatory bodies like the ICH.[3][4]

This guide provides an in-depth technical examination of Lenalidomide Impurity 1, a known degradation product. We will explore its chemical identity, the primary mechanism of its formation, and the analytical strategies employed for its detection and control. This document is intended for researchers, chemists, and quality control professionals in the pharmaceutical industry who require a deep, mechanistic understanding of Lenalidomide's stability profile.

Chemical Identity of Lenalidomide and Impurity 1

To understand the formation of an impurity, one must first be familiar with the structures of the parent molecule and the impurity itself. Lenalidomide's structure features a substituted isoindolinone ring linked to a glutarimide (piperidine-2,6-dione) ring.[5][6]

This compound is chemically known as 5-amino-4-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoic acid.[1][7][8] A comparison of the structures reveals that Impurity 1 is the result of the hydrolytic opening of the glutarimide ring in the parent Lenalidomide molecule.

Data Presentation: Comparative Properties

| Property | Lenalidomide | This compound |

| IUPAC Name | 3-(4-Amino-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione | 5-amino-4-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoic acid[1][7] |

| CAS Number | 191732-72-6 | 2197414-57-4[1] |

| Molecular Formula | C₁₃H₁₃N₃O₃[5] | C₁₃H₁₅N₃O₄[1][7] |

| Molecular Weight | 259.26 g/mol [5] | 277.28 g/mol [1][7] |

| Classification | Active Pharmaceutical Ingredient | Degradation Product[1][4] |

Core Analysis: The Formation Mechanism of Impurity 1

The formation of this compound is a classic example of chemical degradation, specifically through hydrolysis. The glutarimide ring in the Lenalidomide structure contains two amide bonds. Amides are susceptible to cleavage by water, a reaction that is significantly accelerated by the presence of acid or base catalysts, or by exposure to other environmental stresses like UV radiation.[1]

The Hydrolytic Pathway

The primary mechanism for the formation of Impurity 1 is the acid-catalyzed hydrolysis of one of the amide bonds within the piperidine-2,6-dione (glutarimide) ring.

-

Protonation: Under acidic conditions, the carbonyl oxygen of the glutarimide ring is protonated. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

-

Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the attacking water molecule to the nitrogen atom within the ring.

-

Ring Opening: The tetrahedral intermediate collapses, leading to the cleavage of the carbon-nitrogen bond and the opening of the glutarimide ring.

-

Deprotonation: The final step is the deprotonation of the newly formed carboxylic acid, yielding the stable, open-ring structure of this compound.

Forced degradation studies, a standard practice in pharmaceutical development, have confirmed that Impurity 1 is formed under acidic stress conditions, validating this hydrolytic pathway.[1] This reaction underscores the importance of controlling pH and moisture content during the manufacturing, formulation, and storage of Lenalidomide to ensure its stability and minimize the formation of this degradant.

Caption: High-level overview of a common Lenalidomide synthesis route.

Caption: Hydrolytic degradation of Lenalidomide to form Impurity 1.

Experimental Protocol: Forced Degradation Study for Impurity 1 Generation

To proactively identify potential degradation products and validate the stability-indicating nature of analytical methods, forced degradation studies are essential. The following protocol outlines a typical acid-induced degradation experiment to generate and quantify this compound.

Objective: To generate this compound through acid hydrolysis and analyze the resulting mixture using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Materials and Reagents:

-

Lenalidomide Reference Standard

-

Hydrochloric Acid (HCl), 0.1 N

-

Sodium Hydroxide (NaOH), 0.1 N

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Potassium Dihydrogen Orthophosphate (Anhydrous)

-

Water (HPLC Grade, e.g., Milli-Q)

-

Class A volumetric flasks, pipettes

-

HPLC system with PDA/UV detector

Protocol Steps:

-

Standard and Sample Preparation:

-

Lenalidomide Stock Solution: Accurately weigh about 25 mg of Lenalidomide reference standard into a 50 mL volumetric flask. Add approximately 35 mL of a suitable diluent (e.g., a mixture of buffer and methanol) and sonicate for 15 minutes to dissolve.[9] Dilute to the mark with the diluent.

-

-

Acid Stress Condition:

-

Transfer a known volume (e.g., 5 mL) of the Lenalidomide Stock Solution to a reaction vessel.

-

Add an equal volume of 0.1 N HCl.

-

Heat the mixture at a controlled temperature (e.g., 60-80°C) for a specified period (e.g., 2-8 hours). The exact time and temperature should be determined during method development to achieve a target degradation of 5-20%.

-

-

Neutralization and Dilution:

-

After the stress period, cool the solution to room temperature.

-

Carefully neutralize the sample by adding an equivalent volume of 0.1 N NaOH.

-

Dilute the neutralized sample to a suitable final concentration for HPLC analysis using the mobile phase or diluent.

-

-

HPLC Analysis:

-

Chromatographic System: Utilize an RP-HPLC system equipped with a C18 column (e.g., X-bridge C18, 150 mm x 4.6 mm, 3.5 µm).[9]

-

Mobile Phase: A common approach involves a gradient elution using two mobile phases.[9][10]

-

Flow Rate: Maintain a flow rate of approximately 0.8 - 1.0 mL/min.[9][10]

-

Detection: Monitor the eluent using a PDA or UV detector at a wavelength of 210 nm.[9][11]

-

Injection Volume: Inject 10-20 µL of the prepared sample.[9][10]

-

-

Data Analysis:

-

Identify the peaks corresponding to Lenalidomide and Impurity 1 by comparing their retention times with those of reference standards.

-

Quantify the amount of Impurity 1 formed relative to the initial amount of Lenalidomide. The method must be validated for parameters like linearity, accuracy, precision, and specificity as per ICH guidelines.[9]

-

Caption: Experimental workflow for forced degradation and HPLC analysis.

Conclusion

This compound, 5-amino-4-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoic acid, is a critical degradation product formed via the hydrolysis of the glutarimide ring of the parent drug. Its formation is primarily driven by acidic conditions and exposure to moisture, highlighting the need for stringent control over environmental factors during manufacturing and storage. Understanding this formation mechanism is not merely an academic exercise; it is fundamental to developing robust formulations and analytical methods that ensure the stability, safety, and therapeutic efficacy of Lenalidomide. The implementation of validated, stability-indicating HPLC methods is essential for monitoring and controlling this impurity within regulatory limits, thereby safeguarding patient health.

References

-

Daicel Pharma Standards. Lenalidomide Impurities Manufacturers & Suppliers. [Link]

-

Asian Publication Corporation. Determination of Possible Potential Genotoxic Impurities in Lenalidomide Drug Substance by Simple RP-HPLC Method. [Link]

-

ResearchGate. Chemical structures of lenalidomide and its impurity. [Link]

-

Oriental Journal of Chemistry. Development and Validation of Stability-Indicating RP-HPLC Method for the Estimation of Lenalidomide and its Impurities in Oral Solid Dosage form. [Link]

-

Journal of Advanced Scientific Research. DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR QUANTITATIVE ESTIMATION OF LENALIDOMIDE AND ITS IMPURITIES. [Link]

-

NIH PubMed Central. Lenalidomide induces degradation of IKZF1 and IKZF3. [Link]

- Google Patents. WO2011064574A1 - Hplc method for detecting lenalidomide.

- Google Patents.

-

Veeprho. This compound | CAS 2197414-57-4. [Link]

-

ijpar. A new rapid HPLC method for the analysis of lenalidomide related substances in bulk drug samples. [Link]

-

NIH PubMed Central. Lenalidomide induces ubiquitination and degradation of CK1α in del(5q) MDS. [Link]

-

Broad Institute. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. [Link]

-

ACS Publications. Environmentally Benign Synthesis of Anticancer Drug Lenalidomide. [Link]

-

Science. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells. [Link]

-

ResearchGate. Lenalidomide induces degradation of IKZF1 and IKZF3. [Link]

-

ResearchGate. Alternative synthesis of lenalidomide. [Link]

-

Veeprho Pharmaceuticals. Lenalidomide Impurities and Related Compound. [Link]

-

PubChem. 5-Amino-4-(4-amino-1-oxoisoindolin-2-YL)-5-oxopentanoic acid. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemicea.com [chemicea.com]

- 3. veeprho.com [veeprho.com]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. Lenalidomide Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 6. researchgate.net [researchgate.net]

- 7. veeprho.com [veeprho.com]

- 8. theclinivex.com [theclinivex.com]

- 9. Development and Validation of Stability-Indicating RP-HPLC Method for the Estimation of Lenalidomide and its Impurities in Oral Solid Dosage form – Oriental Journal of Chemistry [orientjchem.org]

- 10. sciensage.info [sciensage.info]

- 11. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to the Degradation Pathways of Lenalidomide

Abstract

Lenalidomide, a cornerstone in the treatment of multiple myeloma and other hematological malignancies, is a thalidomide analogue with potent immunomodulatory, anti-angiogenic, and anti-neoplastic properties.[1][2][3] Its clinical efficacy is intrinsically linked to its chemical structure and stability. A comprehensive understanding of its degradation pathways is paramount for ensuring drug product quality, safety, and efficacy. This guide provides a detailed exploration of the in vivo and in vitro degradation mechanisms of Lenalidomide, intended for researchers, scientists, and drug development professionals. We will delve into the hydrolytic, oxidative, and metabolic pathways, present robust analytical methodologies for their characterization, and connect these chemical transformations to the drug's unique biological mechanism of action.

Introduction: The Significance of Lenalidomide Stability

Lenalidomide, chemically known as 3-(4-amino-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione, possesses a complex structure featuring a phthaloyl and a glutarimide ring.[4] This structure is central to its therapeutic activity but also contains sites susceptible to chemical degradation. Environmental factors such as pH, temperature, light, and oxidative stress can compromise its integrity, potentially leading to a loss of potency and the formation of harmful impurities.[5][6]

The primary mechanism of action for Lenalidomide involves its function as a "molecular glue." It binds to the Cereblon (CRBN) protein, a substrate receptor component of the Cullin-RING ligase 4 (CRL4^CRBN^) E3 ubiquitin ligase complex.[4][7][8] This binding event alters the substrate specificity of the E3 ligase, inducing the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[9][10][11][12] The degradation of these factors is critical for Lenalidomide's anti-myeloma effects.[10][11] Therefore, understanding any structural changes to the Lenalidomide molecule is crucial, as it could directly impact its ability to bind CRBN and execute its therapeutic function.

This guide will systematically dissect the degradation pathways, providing both mechanistic insights and practical, field-proven protocols for their investigation.

In Vivo Disposition: Metabolism and Excretion

In humans, Lenalidomide is rapidly absorbed orally and exhibits linear pharmacokinetics.[13] The primary route of clearance is renal, with approximately 82-90% of an administered dose excreted unchanged in the urine within 24 hours.[13][14][15] This indicates that metabolism plays a very minor role in the drug's overall elimination.[13][14]

Metabolic Pathways

In vivo metabolism of Lenalidomide is minimal. The main biotransformation processes identified are hydroxylation and N-acetylation, which together account for less than 10% of the administered dose.[13][14][16][17]

-

5-hydroxy-lenalidomide: This metabolite results from the hydroxylation of the amino-iso-indolinone moiety and accounts for approximately 4-5% of the dose recovered in urine.[13][14][17]

-

N-acetyl-lenalidomide: This metabolite is formed via acetylation and represents less than 2% of the dose in urine.[13][14][17]

Neither of these metabolites is considered to contribute significantly to the therapeutic activity of Lenalidomide based on in vitro pharmacological assays.[13][15]

Role of Cytochrome P450 (CYP) Enzymes

Crucially for drug-drug interaction potential, in vitro studies have demonstrated that Lenalidomide is not a substrate, inhibitor, or inducer of the cytochrome P450 enzyme system.[17][18][19] This low propensity for CYP-mediated metabolism means that clinically relevant pharmacokinetic interactions with co-administered drugs that are substrates or inhibitors of CYP enzymes are unlikely.[18]

Non-Enzymatic Hydrolysis

Lenalidomide can undergo slow, non-enzymatic hydrolysis in aqueous environments at physiological pH.[13][15] This process, which involves the hydrolytic cleavage of the glutarimide ring, also occurs in human plasma, where Lenalidomide has an in vitro half-life of approximately 8 hours.[13][15]

Caption: Overview of Lenalidomide's in vivo metabolic and excretion pathways.

In Vitro & Forced Degradation Pathways

Forced degradation studies are essential for identifying potential degradation products, establishing degradation pathways, and developing stability-indicating analytical methods as mandated by ICH guidelines.[20] Lenalidomide exhibits significant degradation under hydrolytic and oxidative conditions, while showing greater stability against thermal and photolytic stress.[20][21]

Hydrolytic Degradation

Lenalidomide is particularly susceptible to hydrolysis, with the rate being highly dependent on pH. The primary site of hydrolytic attack is the glutarimide ring.

-

Alkaline Conditions: The drug degrades extensively in basic solutions (e.g., 0.2N - 0.5N NaOH).[20][22] The amide bonds of the glutarimide ring are readily cleaved, leading to ring-opening and the formation of multiple degradation products.

-

Acidic Conditions: Significant degradation is also observed under acidic conditions (e.g., 0.5N HCl at elevated temperatures).[6][22] This can lead to the formation of impurities such as "Impurity C," which has been identified as a prominent degradant under acidic stress.[6]

-

Neutral Conditions: Hydrolysis still occurs at neutral pH, albeit at a slower rate compared to acidic or basic conditions.[13]

Methanolysis, the ring-opening of the glutarimide moiety by methanol, can also occur, leading to the formation of constitutional isomers.[21] This is particularly relevant as methanol is often used in synthesis and analytical methods.[21][23]

Oxidative Degradation

Lenalidomide shows susceptibility to oxidative stress.[5][21]

-

Mechanism: Treatment with hydrogen peroxide (H₂O₂) results in moderate to significant degradation.[21] Recent studies suggest that Lenalidomide's therapeutic action in multiple myeloma cells is linked to inducing oxidative stress.[3][24] It has been proposed that Lenalidomide inhibits peroxidase-mediated decomposition of intracellular H₂O₂, leading to its accumulation.[25][26] This H₂O₂-mediated oxidative stress is suggested to be a prerequisite for the CRBN-dependent degradation of IKZF1 and IKZF3.[24][25][26]

Photolytic and Thermal Stability

Lenalidomide is relatively stable under photolytic and thermal stress.[20][21][27]

-

Thermal Stress: Studies show stability when exposed to dry heat (e.g., 80-105°C for several days).[21][22]

-

Photostability: The drug is generally stable when exposed to UV irradiation and daylight.[21][27]

Caption: Major in vitro chemical degradation pathways for Lenalidomide.

Summary of Forced Degradation Data

The following table summarizes typical outcomes from forced degradation studies on Lenalidomide, highlighting its relative stability under various conditions.

| Stress Condition | Reagent/Method | Typical Observation | Key Degradation Pathway | Reference |

| Acid Hydrolysis | 0.5 N HCl, 80°C | High degradation (e.g., ~20%) | Hydrolysis of glutarimide ring | [6][22] |

| Alkaline Hydrolysis | 0.2 - 0.5 N NaOH, RT | Extensive degradation | Hydrolysis of glutarimide ring | [20][22][28] |

| Oxidation | 10-30% H₂O₂, RT | Moderate to significant degradation | Oxidation | [21][28] |

| Thermal | Dry Heat, 80-105°C | Stable / Minor degradation | - | [21][27] |

| Photolytic | UV light (254nm) / Daylight | Stable | - | [21][27] |

Experimental Protocol: Forced Degradation & HPLC Analysis

This section provides a representative, field-proven protocol for conducting a forced degradation study of Lenalidomide. The causality behind these steps is to systematically expose the drug to harsh conditions that it might encounter during its lifecycle, thereby forcing the generation of potential impurities for analytical characterization.

Workflow for Forced Degradation Studies

Caption: A typical experimental workflow for forced degradation studies.

Step-by-Step Methodology

Objective: To generate and separate Lenalidomide degradation products using a stability-indicating HPLC method.

1. Preparation of Solutions:

- Drug Stock Solution: Accurately weigh and dissolve Lenalidomide reference standard in methanol or a suitable diluent to prepare a 1 mg/mL stock solution.

- Stress Reagents: Prepare solutions of 0.5 N HCl, 0.5 N NaOH, and 30% (v/v) H₂O₂.

2. Application of Stress:

- Acid Degradation: To 1 mL of drug stock solution, add 1 mL of 0.5 N HCl. Keep the solution on a water bath at 80°C for a specified period (e.g., 16 hours).[29] Cool and neutralize with an equivalent amount of 0.5 N NaOH.

- Base Degradation: To 1 mL of drug stock solution, add 1 mL of 0.5 N NaOH. Keep at room temperature for a specified period (e.g., 15 minutes), then neutralize with an equivalent amount of 0.5 N HCl.[29]

- Oxidative Degradation: To 1 mL of drug stock solution, add 1 mL of 30% H₂O₂. Keep at room temperature, protected from light, for a specified period.

- Thermal Degradation: Place the solid drug powder in a hot air oven at 80°C for 7 days.[29] After the stress period, dissolve the powder to prepare a working solution.

- Photodegradation: Expose the drug solution (in a quartz cuvette) to UV light (254 nm) and/or daylight in a photostability chamber for a defined duration.[29]

3. Sample Analysis (Stability-Indicating HPLC-UV Method):

- Rationale: A reversed-phase HPLC method is chosen for its ability to separate polar and non-polar compounds, making it ideal for resolving the parent drug from its potentially more polar degradation products. A C18 column is a robust, general-purpose choice.

- Chromatographic Conditions (Example):

- Column: Phenomenex C18 (250 mm × 4.6 mm, 5 µm) or equivalent.[5]

- Mobile Phase: A gradient elution is often necessary to resolve all peaks. For example:

- Mobile Phase A: 0.01 M Phosphate Buffer (pH adjusted to 2.0-3.0).[20]

- Mobile Phase B: Acetonitrile or Methanol.

- Gradient Program: A dynamic gradient starting with a high percentage of aqueous phase (e.g., 95% A) and ramping up the organic phase (e.g., to 65% B) over the run time.[6]

- Flow Rate: 1.0 mL/min.[20][30]

- Detection: UV at 220 nm or 242 nm.[20][30] A photodiode array (PDA) detector is highly recommended to assess peak purity.

- Column Temperature: Ambient or controlled at 25-30°C.[30]

- Injection Volume: 10-20 µL.[6]

4. Data Evaluation (Self-Validating System):

- Specificity: The method's specificity is confirmed if the degradation product peaks are well-resolved from the parent Lenalidomide peak (Resolution > 1.5).[6]

- Peak Purity: Use a PDA detector to check the peak purity angle against the threshold angle for the Lenalidomide peak in the stressed samples. A purity angle less than the threshold indicates the peak is spectrally pure and free from co-eluting impurities.[22][29]

- Mass Balance: Calculate the mass balance to ensure that the decrease in the parent drug concentration is accounted for by the formation of degradation products. A good mass balance (95-105%) demonstrates that all major degradation products have been detected.

Conclusion and Future Perspectives

The degradation of Lenalidomide is a multifaceted process dominated by its susceptibility to hydrolytic and oxidative cleavage, particularly of the glutarimide ring. While metabolically stable with clearance being primarily renal, its chemical instability under specific in vitro conditions necessitates stringent control over formulation, storage, and analytical testing.[5][6] The stability-indicating methods, primarily HPLC, are critical tools for ensuring the quality and safety of Lenalidomide drug products by effectively separating and quantifying the parent drug from its degradation impurities.[5][21]

Future research will likely focus on elucidating the precise structures of all degradation products using advanced mass spectrometry and NMR techniques, further exploring the intriguing link between oxidative degradation and the drug's H₂O₂-mediated mechanism of action, and developing novel formulations or drug delivery systems to enhance its stability.

References

- The novel mechanism of lenalidomide activity - PMC - NIH. (n.d.).

- Pharmacokinetics, metabolism and excretion of [14C]-lenalidomide following oral administration in healthy male subjects - NIH. (n.d.).

-

Lenalidomide: in vitro evaluation of the metabolism and assessment of cytochrome P450 inhibition and induction - PubMed. (n.d.). Retrieved January 8, 2026, from [Link]

-

Clinical Pharmacokinetics and Pharmacodynamics of Lenalidomide - PMC. (2016, June 28). Retrieved January 8, 2026, from [Link]

-

FORCED DEGRADATION AND STABILITY STUDY OF LENALIDOMIDE: IMPURITY PROFILING AND METHOD DEVELOPMENT USING HPLC | Request PDF - ResearchGate. (2025, August 10). Retrieved January 8, 2026, from [Link]

-

A Validated Stability-Indicating and Stereoselective HPLC Method for the Determination of Lenalidomide Enantiomers in Bulk Form and Capsules - PubMed Central. (2016, February 4). Retrieved January 8, 2026, from [Link]

-

DEGRADATION STUDIES OF HIGHLY POTENT AND LIFE THREATENING HUMAN BIRTH DEFECT DRUG—LENALIDOMIDE BY HPLC AND LC-MS - Taylor & Francis Online. (2010, March 1). Retrieved January 8, 2026, from [Link]

-

Development and validation of stability-indicating UHPLC-UV-MS tandem methods for lenalidomide assay, related substances, and genotoxic impurity monitoring - PubMed. (2025, February 17). Retrieved January 8, 2026, from [Link]

-

FORCED DEGRADATION AND STABILITY STUDY OF LENALIDOMIDE: IMPURITY PROFILING AND METHOD DEVELOPMENT USING HPLC - Rasayan Journal of Chemistry. (n.d.). Retrieved January 8, 2026, from [Link]

-

Molecular mechanisms of thalidomide and its derivatives - PMC - NIH. (n.d.). Retrieved January 8, 2026, from [Link]

-

Method Development and Validation of Degradation Studies of Lenalidomide by RP-HPLC. (n.d.). Retrieved January 8, 2026, from [Link]

-

The Myeloma Drug Lenalidomide Promotes the Cereblon-Dependent Destruction of Ikaros Proteins - PMC - NIH. (2014, January 17). Retrieved January 8, 2026, from [Link]

-

STABILITY-INDICATING CAPILLARY ELECTROPHORESIS METHOD WITH PHOTODIODE ARRAY DETECTOR FOR DETERMINATION OF LENALIDOMIDE IN PHARMA. (2013, May 25). Retrieved January 8, 2026, from [Link]

-

Lenalidomide | C13H13N3O3 | CID 216326 - PubChem - NIH. (n.d.). Retrieved January 8, 2026, from [Link]

-

Cereblon E3 ligase modulator - Wikipedia. (n.d.). Retrieved January 8, 2026, from [Link]

-

Development and Validation of Stability-Indicating RP-HPLC Method for the Estimation of Lenalidomide and its Impurities in Oral Solid Dosage form - Oriental Journal of Chemistry. (n.d.). Retrieved January 8, 2026, from [Link]

-

Clinical Pharmacokinetics and Pharmacodynamics of Lenalidomide - ResearchGate. (2016, June 10). Retrieved January 8, 2026, from [Link]

-

Development and Validation of Stability-Indicating RP-HPLC Method for the Estimation of Lenalidomide and its Impurities in - Semantic Scholar. (n.d.). Retrieved January 8, 2026, from [Link]

-

Multiple myeloma cells' capacity to decompose H2O2 determines lenalidomide sensitivity - PubMed. (2017, February 23). Retrieved January 8, 2026, from [Link]

-

Lenalidomide (Revlimid): A Thalidomide Analogue in Combination With Dexamethasone For the Treatment of All Patients With Multiple Myeloma - PMC - NIH. (n.d.). Retrieved January 8, 2026, from [Link]

-

Development of an HPLC Assay Method for Lenalidomide | Request PDF - ResearchGate. (2025, August 7). Retrieved January 8, 2026, from [Link]

-

Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K. (2022, July 7). Retrieved January 8, 2026, from [Link]

-

Pharmacokinetics and Tissue Disposition of Lenalidomide in Mice - PMC - PubMed Central. (n.d.). Retrieved January 8, 2026, from [Link]

-

Chidamide-Induced Accumulation of Reactive Oxygen Species Increases Lenalidomide Sensitivity Against Multiple Myeloma Cells - PMC - PubMed Central. (2021, July 6). Retrieved January 8, 2026, from [Link]

-

Multiple myeloma cells' capacity to decompose H2O2 determines lenalidomide sensitivity - PMC - PubMed Central. (n.d.). Retrieved January 8, 2026, from [Link]

-

Lenalidomide in Multiple Myeloma: Review of Resistance Mechanisms, Current Treatment Strategies and Future Perspectives - MDPI. (n.d.). Retrieved January 8, 2026, from [Link]

-

No clinically significant drug interactions between lenalidomide and P-glycoprotein substrates and inhibitors: results from controlled phase I studies in healthy volunteers - PMC - NIH. (n.d.). Retrieved January 8, 2026, from [Link]

-

Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC - PubMed Central. (n.d.). Retrieved January 8, 2026, from [Link]

-

Chemical structures of lenalidomide and its impurity. - ResearchGate. (n.d.). Retrieved January 8, 2026, from [Link]

-

Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC - PubMed Central. (n.d.). Retrieved January 8, 2026, from [Link]

-

Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells. (2025, August 6). Retrieved January 8, 2026, from [Link]

Sources

- 1. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]

- 2. Pharmacokinetics and Tissue Disposition of Lenalidomide in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

- 9. The Myeloma Drug Lenalidomide Promotes the Cereblon-Dependent Destruction of Ikaros Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Clinical Pharmacokinetics and Pharmacodynamics of Lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics, metabolism and excretion of [14C]-lenalidomide following oral administration in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Lenalidomide | C13H13N3O3 | CID 216326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Lenalidomide (Revlimid): A Thalidomide Analogue in Combination With Dexamethasone For the Treatment of All Patients With Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Lenalidomide: in vitro evaluation of the metabolism and assessment of cytochrome P450 inhibition and induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. No clinically significant drug interactions between lenalidomide and P-glycoprotein substrates and inhibitors: results from controlled phase I studies in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. Development and validation of stability-indicating UHPLC-UV-MS tandem methods for lenalidomide assay, related substances, and genotoxic impurity monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Development and Validation of Stability-Indicating RP-HPLC Method for the Estimation of Lenalidomide and its Impurities in Oral Solid Dosage form – Oriental Journal of Chemistry [orientjchem.org]

- 23. researchgate.net [researchgate.net]

- 24. Chidamide-Induced Accumulation of Reactive Oxygen Species Increases Lenalidomide Sensitivity Against Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Multiple myeloma cells' capacity to decompose H2O2 determines lenalidomide sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Multiple myeloma cells’ capacity to decompose H2O2 determines lenalidomide sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 27. A Validated Stability-Indicating and Stereoselective HPLC Method for the Determination of Lenalidomide Enantiomers in Bulk Form and Capsules - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 30. rjptonline.org [rjptonline.org]

identification of Lenalidomide synthesis byproducts

An In-depth Technical Guide to the Identification of Lenalidomide Synthesis Byproducts

Abstract

Lenalidomide, a cornerstone in the treatment of multiple myeloma and other hematological malignancies, is a synthetic derivative of thalidomide with a complex impurity profile.[1][2][3] The therapeutic efficacy and safety of this potent immunomodulatory agent are intrinsically linked to the purity of the active pharmaceutical ingredient (API). Consequently, a thorough understanding and rigorous control of byproducts arising from its synthesis and degradation are paramount for researchers, drug development professionals, and quality control analysts. This guide provides an in-depth exploration of the common synthetic pathways to Lenalidomide, elucidates the formation of process-related and degradation-induced byproducts, and details the analytical methodologies required for their definitive identification and characterization.

The Strategic Importance of Impurity Profiling in Lenalidomide Development

The control of impurities in any API is a critical regulatory and safety requirement. For Lenalidomide, this is particularly crucial due to its potent biological activity and its structural relationship to thalidomide.[2][3] Impurities can be broadly categorized into:

-

Process-Related Impurities: These include unreacted starting materials, intermediates, and byproducts of side reactions occurring during the synthesis.[1][4] Their presence often reflects the efficiency and control of the manufacturing process.

-

Degradation Products: These arise from the decomposition of the Lenalidomide molecule under the influence of environmental factors such as pH, light, heat, and oxidation.[1][5]

-

Residual Solvents and Reagents: While not byproducts in a chemical sense, their control is equally critical.

A comprehensive impurity profile is not merely a quality control checklist; it is a foundational element of drug development that ensures batch-to-batch consistency, therapeutic efficacy, and patient safety, in line with International Council for Harmonisation (ICH) guidelines.[1]

Unraveling the Synthetic Tapestry: Pathways and Process-Related Byproducts

The most prevalent synthetic route to Lenalidomide commences with methyl 2-methyl-3-nitrobenzoate . This pathway, while efficient, presents several junctures where byproducts can be introduced. A step-by-step analysis reveals the origin of key process-related impurities.

The Core Synthetic Workflow

The synthesis can be logically dissected into three primary stages:

-

Activation of the Phthalimide Precursor: This involves the radical bromination of methyl 2-methyl-3-nitrobenzoate to form the key intermediate, methyl 2-(bromomethyl)-3-nitrobenzoate .[6][7]

-

Formation of the Nitro Intermediate: The brominated intermediate is then coupled with 3-aminopiperidine-2,6-dione hydrochloride in a cyclization reaction to yield 3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione , often referred to as "4-Nitro Lenalidomide" or the "nitro precursor".[6][7][8][9]

-

Final Reduction: The final step is the catalytic hydrogenation of the nitro group to the primary amine, yielding Lenalidomide.[6][10]

This synthetic sequence is visualized in the workflow diagram below.

Caption: Core synthetic pathway for Lenalidomide production.

Causality of Process-Related Impurity Formation

Understanding the side reactions at each stage is key to controlling the final impurity profile.

-

Impurity A: 3-Amino-piperidine-2,6-dione hydrochloride: This is the unreacted starting material from Stage 2. Its presence above acceptable limits indicates an incomplete cyclization reaction.[9]

-

Impurity B: 3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione: The direct precursor to Lenalidomide, this impurity signifies an incomplete reduction in Stage 3.[9] Given its structural similarity and potential for biological activity, its control is critical.

-

Genotoxic Impurities: The bromination step (Stage 1) can lead to the formation of various isomeric and di-brominated species, such as methyl 2-(bromomethyl)-4-nitrobenzoate and methyl 2-(bromomethyl)-5-nitrobenzoate.[11] These are considered potential genotoxic impurities due to their alkylating nature and must be rigorously controlled to trace levels.

-

Starting Material Isomers: Impurities in the initial starting material, methyl 2-methyl-3-nitrobenzoate, will carry through the synthesis, leading to isomeric forms of the final API.

Table 1: Key Process-Related Byproducts in Lenalidomide Synthesis

| Impurity Name | Common Name/Type | Stage of Origin | Rationale for Formation |

| 3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione | 4-Nitro Lenalidomide (Impurity B) | Stage 3 | Incomplete reduction of the nitro group.[9] |

| 3-Amino-piperidine-2,6-dione hydrochloride | Starting Material (Impurity A) | Stage 2 | Incomplete cyclization reaction with the brominated intermediate.[9] |

| Methyl 2-(bromomethyl)-3-nitrobenzoate | Key Intermediate | Stage 1 | Unreacted intermediate from the cyclization step. |

| Methyl 2-(chloromethyl)-3-nitrobenzoate | Genotoxic Impurity | Stage 1 | Potential byproduct if chlorinated reagents are present or as a contaminant.[12] |

| 2-(Bromomethyl)-3-nitrobenzoic Acid | Hydrolysis Product | Stage 1/2 | Hydrolysis of the methyl ester of the key intermediate. |

Stability Under Stress: Identification of Degradation Products

Lenalidomide is susceptible to degradation under various stress conditions, as mandated for study by ICH guidelines. Forced degradation studies are essential to identify potential degradants that could form during storage or administration.

Hydrolytic Degradation

-

Acidic and Basic Conditions: Lenalidomide is particularly susceptible to hydrolysis. Under both acidic and basic conditions, the glutarimide and isoindolinone rings can undergo hydrolysis.[5] This leads to the formation of "open-ring" impurities. High degradation (around 20%) has been observed under acidic conditions (e.g., 1N HCl at 80°C).[5]

Oxidative Degradation

Exposure to oxidative agents (e.g., hydrogen peroxide) can lead to the formation of N-oxide impurities or other oxidation products on the aromatic amine.

Thermal and Photolytic Degradation

While generally more stable under photolytic and dry heat conditions, significant degradation can occur under high thermal stress (e.g., 100-105°C), leading to the formation of impurities such as Impurity B (nitro precursor) and Impurity C.[5]

The mechanism of degradation often involves the cleavage of the amide bonds, which are the most labile parts of the molecule.

Caption: Major degradation pathways for Lenalidomide.

Table 2: Common Degradation Products of Lenalidomide

| Impurity Name | Degradation Condition | Mechanism of Formation |

| 2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic Acid | Acidic/Basic Hydrolysis | Hydrolysis and opening of the piperidine-2,6-dione (glutarimide) ring.[13] |

| 5-Amino-2-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoic Acid | Acidic/Basic Hydrolysis | Partial hydrolysis of the glutarimide ring.[13] |

| N-Formyl Lenalidomide | Oxidative/Other | Formation of a formyl group on the 4-amino position.[13] |

| Lenalidomide N-Oxide | Oxidative | Oxidation of the aromatic amino group. |

The Analytical Toolkit: Protocols for Identification and Quantification

A multi-faceted analytical approach is required for the robust identification and quantification of Lenalidomide byproducts. High-Performance Liquid Chromatography (HPLC) is the workhorse for separation and quantification, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for structural elucidation.[14]

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is the cornerstone of quality control, capable of separating the API from all known process and degradation impurities.

Experimental Protocol: A Validated RP-HPLC Method

-

Instrumentation: A standard HPLC system equipped with a UV or Photodiode Array (PDA) detector.

-

Column: A reversed-phase C18 column (e.g., X-bridge C18, 150 mm × 4.6 mm, 3.5 µm) is commonly employed.[15]

-

Mobile Phase: A gradient elution is typically necessary to resolve all impurities.

-

Mobile Phase A: An aqueous buffer, such as potassium dihydrogen orthophosphate, with pH adjusted to the acidic range (e.g., pH 3.0).[15]

-

Mobile Phase B: An organic solvent mixture, such as acetonitrile and methanol.

-

-

Flow Rate: Typically around 0.8 to 1.0 mL/min.[15]

-

Column Temperature: Maintained at a constant temperature, for instance, 27°C.[15]

-

Detection: UV detection at a wavelength where both Lenalidomide and its impurities have significant absorbance, commonly 210 nm.[15]

-

Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (often a mixture of the mobile phases).

-

Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, LOD, and LOQ.[5]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the definitive technique for identifying unknown impurities. By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, one can obtain the molecular weight and fragmentation patterns of eluted peaks.

Workflow for Unknown Impurity Identification

Caption: LC-MS workflow for impurity structure elucidation.

The protonated molecular ion for Lenalidomide is observed at m/z 260 [M+H]⁺. Its fragmentation provides key structural information, and the fragmentation of byproducts can be compared to this to deduce their structures.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unparalleled detail about the chemical structure of a molecule. While not a routine quality control technique for every batch, it is essential for the definitive structural confirmation of isolated impurities and for the characterization of reference standards. Both ¹H NMR and ¹³C NMR are used to piece together the molecular framework.[14]

Conclusion: A Commitment to Purity and Safety

The identification and control of synthesis byproducts are non-negotiable aspects of Lenalidomide's development and manufacture. A deep understanding of the synthetic route provides the causal link to the formation of process-related impurities. Simultaneously, rigorous forced degradation studies reveal the potential for degradants to form over the product's shelf-life. The synergistic use of advanced analytical techniques—primarily HPLC for routine analysis and LC-MS and NMR for structural elucidation—forms a self-validating system that ensures the purity, safety, and efficacy of this vital therapeutic agent. Continuous process optimization and analytical vigilance are the pillars upon which the quality of Lenalidomide is built.

References

-